6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one
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Overview
Description
6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclopropylamine derivative with a fluorinated pyrimidine precursor in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cyclopropylamine derivatives: Compounds with similar structural features and potential biological activity.
Uniqueness
6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one is unique due to the presence of both a cyclopropyl group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. These structural features might confer enhanced stability, selectivity, or potency compared to other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-5-fluoro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-9-7(11)10-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBPSIGQXKCDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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